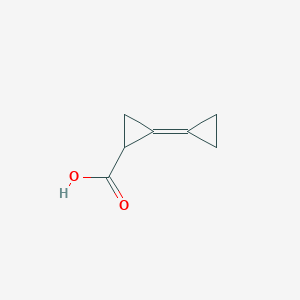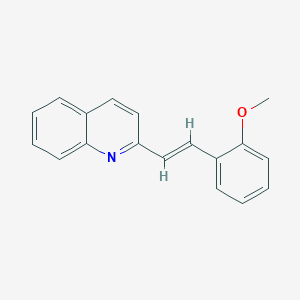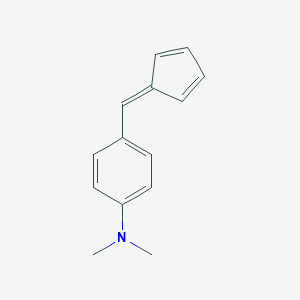![molecular formula C11H18O4 B182731 Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate CAS No. 13747-72-3](/img/structure/B182731.png)
Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate
概述
描述
Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate, also known as EDDC, is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. EDDC is a spiroacetal derivative that has a unique structure and properties that make it a valuable tool for researchers in different fields.
作用机制
The mechanism of action of Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in cell growth and division. Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
生化和生理效应
Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate can induce apoptosis, or programmed cell death, in cancer cells. Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has also been shown to inhibit the growth and proliferation of cancer cells. In addition, Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has been shown to have antimicrobial activity against a range of bacteria and fungi.
实验室实验的优点和局限性
One of the main advantages of using Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate in lab experiments is its relatively simple synthesis method. Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate can be synthesized on a large scale, making it a cost-effective tool for researchers. In addition, Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has a unique structure and properties that make it a valuable tool for studying the mechanisms of action of different enzymes and proteins.
One limitation of using Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate in lab experiments is its potential toxicity. Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has been shown to have cytotoxic effects on some cell lines, and care must be taken when handling and using Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate in experiments.
未来方向
There are several future directions for research on Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate. One area of research is the development of Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate derivatives with improved properties and efficacy. Another area of research is the study of the mechanisms of action of Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate and its derivatives. Finally, Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate could be studied as a potential lead compound for the development of new chemotherapeutic agents and antibiotics.
科学研究应用
Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has been studied extensively for its potential use in various scientific applications. One of the most promising applications of Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate is in the field of drug discovery. Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has been shown to have potent anticancer activity and has been studied as a potential chemotherapeutic agent. Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has also been shown to have antimicrobial activity and has been studied as a potential antibiotic.
属性
CAS 编号 |
13747-72-3 |
|---|---|
产品名称 |
Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate |
分子式 |
C11H18O4 |
分子量 |
214.26 g/mol |
IUPAC 名称 |
ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-2-13-10(12)9-5-3-4-6-11(9)14-7-8-15-11/h9H,2-8H2,1H3 |
InChI 键 |
QMFOXYVOKMOHCN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCCC12OCCO2 |
规范 SMILES |
CCOC(=O)C1CCCCC12OCCO2 |
其他 CAS 编号 |
13747-72-3 |
同义词 |
ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

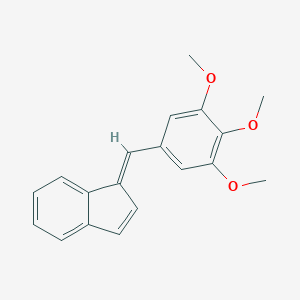
![4-[(E)-inden-1-ylidenemethyl]-N-methylaniline](/img/structure/B182655.png)
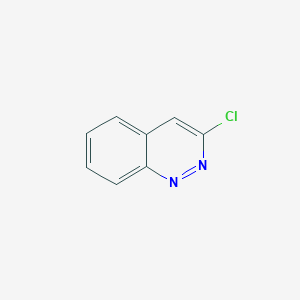
![5-Ethylbenzo[d]oxazol-2(3H)-one](/img/structure/B182658.png)
![1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline](/img/structure/B182659.png)
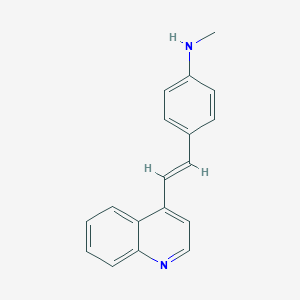
![Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-](/img/structure/B182661.png)
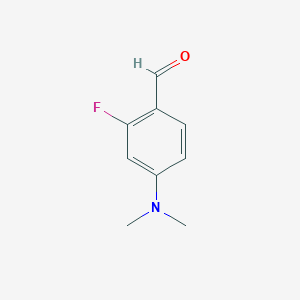
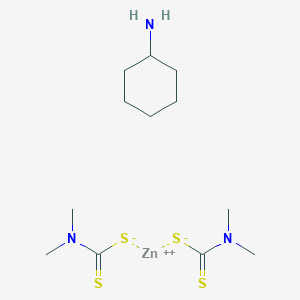
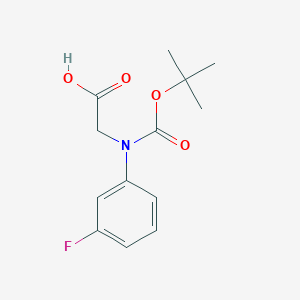
![4-[2-(2-Methoxyphenyl)ethenyl]quinoline](/img/structure/B182668.png)
